MraY Enzyme Inhibition: Mureidomycin B IC50 Versus Cross-Class Inhibitor Tunicamycin
Mureidomycin B exhibits a markedly lower IC50 for MraY inhibition compared to the cross-class nucleoside antibiotic tunicamycin, indicating superior target engagement [1].
| Evidence Dimension | MraY enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.038 μM (38 nM) against E. coli MraY [1] |
| Comparator Or Baseline | Tunicamycin: IC50 = 1.9 μM (1900 nM) against E. coli MraY [1] |
| Quantified Difference | Mureidomycin B is 50-fold more potent (lower IC50) than tunicamycin |
| Conditions | Fluorescence-based MraY assay using UDP-MurNAc-Nε-dansylpentapeptide substrate; E. coli enzyme |
Why This Matters
For researchers requiring potent MraY inhibition in biochemical assays, Mureidomycin B offers a 50-fold advantage in target engagement efficiency over the commonly used comparator tunicamycin.
- [1] Stachyra T, Dini C, Ferrari P, Bouhss A, Van Heijenoort J, Mengin-Lecreulx D, Blanot D, Biton J, Le Beller D. Fluorescence detection-based functional assay for high-throughput screening for MraY. Antimicrob Agents Chemother. 2004;48(3):897-902. Data aggregated at enzyme-information.de. View Source
